molecular formula C19H37BrO2 B13346987 Methyl 18-bromooctadecanoate

Methyl 18-bromooctadecanoate

Cat. No.: B13346987
M. Wt: 377.4 g/mol
InChI Key: XNKOCSCZUVQIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 18-bromooctadecanoate is an organic compound belonging to the class of fatty acid methyl esters. It is derived from octadecanoic acid, commonly known as stearic acid, by substituting a hydrogen atom with a bromine atom at the 18th carbon position. This compound is of significant interest in various fields, including organic synthesis, materials science, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 18-bromooctadecanoate can be synthesized through several methods. One common approach involves the bromination of methyl octadecanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the 18th carbon position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 18-bromooctadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed:

    Substitution: Hydroxyoctadecanoate, cyanooctadecanoate, aminooctadecanoate.

    Reduction: Octadecanoate.

    Oxidation: Octadecanoic acid.

Scientific Research Applications

Methyl 18-bromooctadecanoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Employed in studies of lipid metabolism and membrane biology due to its structural similarity to natural fatty acids.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 18-bromooctadecanoate largely depends on its chemical reactivity and interactions with biological molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its bromine atom can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular targets.

Comparison with Similar Compounds

    Methyl 18-chlorooctadecanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 18-iodooctadecanoate: Contains an iodine atom at the 18th position.

    Methyl 18-fluorooctadecanoate: Features a fluorine atom at the 18th carbon.

Comparison: Methyl 18-bromooctadecanoate is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability. Its applications in biological systems are also distinct due to the specific interactions of bromine with biological molecules.

Properties

Molecular Formula

C19H37BrO2

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 18-bromooctadecanoate

InChI

InChI=1S/C19H37BrO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3

InChI Key

XNKOCSCZUVQIKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.